5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN3O2/c8-3-1-10-7-5(6(3)9)4(2-11-7)12(13)14/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOPKGTYJJCCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)Br)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 4 Fluoro 3 Nitro 1h Pyrrolo 2,3 B Pyridine
Strategies for the Construction of the 1H-Pyrrolo[2,3-b]pyridine Core with Pre-functionalization
The creation of the 7-azaindole (B17877) skeleton is a critical first step in the synthesis of the target molecule. Methodologies often focus on building the bicyclic system from simpler pyridine (B92270) or pyrrole (B145914) precursors, sometimes incorporating substituents that will later be part of the final structure or will direct subsequent reactions.
Cyclo Condensation Reactions and their Application in Pyrrolo[2,3-b]pyridine Synthesis
Cyclocondensation reactions, which form a ring by joining two or more molecules, are fundamental to constructing the 1H-pyrrolo[2,3-b]pyridine core. Several classical indole syntheses have been adapted for this purpose, though the electron-deficient nature of the pyridine ring can present challenges not seen in traditional indole synthesis. nsf.gov
Fischer Indole Synthesis: This method is a widely used approach for synthesizing indoles and has been adapted for 7-azaindoles. It involves the acid-catalyzed reaction of a 2-pyridylhydrazine with an aldehyde or ketone. researchgate.net The reaction proceeds through a 2-pyridylhydrazone intermediate, which then undergoes rearrangement and cyclization. For example, 2,3-disubstituted 7-azaindoles can be prepared by cyclizing 2-pyridylhydrazones of various ketones using polyphosphoric acid as a catalyst at high temperatures (160-180°C). researchgate.net
Madelung Synthesis: The Madelung synthesis provides a route to indoles via the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. wikipedia.org This approach has been applied to the synthesis of 7-azaindoles, typically by cyclizing N-acylated 2-amino-3-methylpyridines. researchgate.net The vigorous reaction conditions, however, can limit its applicability to substrates with sensitive functional groups. wikipedia.org
Thorpe-Ziegler Reaction: This reaction involves the intramolecular cyclization of a dinitrile to form an enamino-nitrile, which can then be hydrolyzed and further processed to yield the desired heterocyclic core. This methodology has been employed in multi-step syntheses starting from functionalized pyridine precursors like 2-aminonicotinonitriles.
The following table summarizes key cyclocondensation strategies for the 7-azaindole core.
Table 1: Cyclocondensation Reactions for 1H-Pyrrolo[2,3-b]pyridine Core Synthesis
| Reaction Name | Precursors | Key Reagents/Conditions | Resulting Core |
|---|---|---|---|
| Fischer Synthesis | 2-Pyridylhydrazine + Ketone/Aldehyde | Polyphosphoric Acid (PPA), 160-180°C | Substituted 7-Azaindole |
| Madelung Synthesis | N-Acyl-2-amino-3-methylpyridine | Strong base (e.g., NaOEt, KOBu t), High Temp. | Substituted 7-Azaindole |
| Chichibabin Cyclization | 2-Fluoro-3-picoline + Benzonitrile | Lithium diisopropylamide (LDA) | 2-Phenyl-7-azaindole |
Multi-Step Synthetic Sequences for Core Formation
Often, the most effective route to a highly substituted 7-azaindole like 5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine does not involve building a pre-functionalized core from scratch. Instead, a multi-step sequence starting with the parent 1H-pyrrolo[2,3-b]pyridine is employed. This strategy allows for the stepwise and controlled introduction of substituents onto the core.
A prominent and scalable synthetic route to a closely related analogue, 5-bromo-4-chloro-3-nitro-7-azaindole, exemplifies this approach. The synthesis begins with the commercially available 7-azaindole and proceeds through a sequence of halogenation and nitration steps. acs.orgresearchgate.net
The sequence is as follows:
Chlorination: The 7-azaindole is first chlorinated at the 4-position.
Nitration: The resulting 4-chloro-7-azaindole is then nitrated. This step introduces the nitro group, which is a powerful electron-withdrawing group, at the 3-position.
Bromination: The final functionalization is a highly regioselective bromination that introduces a bromine atom at the 5-position to yield 5-bromo-4-chloro-3-nitro-7-azaindole. acs.org
This multi-step approach is advantageous because it allows for precise control over the placement of each substituent, a feat that is difficult to achieve through a single cyclocondensation reaction with a complex, pre-functionalized precursor. acs.org
Regioselective Introduction of Halogen Substituents (Bromination and Fluorination)
The introduction of bromine and fluorine at specific positions on the 7-azaindole core is a significant challenge due to the inherent reactivity patterns of the bicyclic system. Electrophilic substitution on the unsubstituted 7-azaindole ring typically occurs at the C3 position of the electron-rich pyrrole ring. nih.govthieme-connect.com Therefore, advanced strategies are required to direct the halogens to the desired 5- and 4-positions, respectively.
Regioselective Bromination Approaches for the 5-Position
To achieve bromination at the 5-position, the electronic properties of the 7-azaindole ring must be altered to override the natural preference for C3 substitution. This is accomplished by introducing strong electron-withdrawing groups onto the ring prior to bromination.
In the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole, the pre-existence of the 4-chloro and 3-nitro groups deactivates the ring towards electrophilic attack, particularly at the C3 position. acs.org This electronic modification allows for a highly regioselective bromination at the C5 position using N-bromosuccinimide (NBS) in concentrated sulfuric acid. This process has been successfully demonstrated on a large scale, yielding the desired product with high purity and in good yield. acs.orgresearchgate.net An alternative route involves starting with 2-amino-3-methyl-5-bromopyridine, which already contains the required bromine at the correct position relative to the pyridine nitrogen, and then constructing the pyrrole ring onto it. chemicalbook.com
Specific Fluorination Methodologies for the 4-Position
Direct fluorination of the C4-H bond is generally not a viable strategy. The most effective method for introducing a fluorine atom at the 4-position of the 7-azaindole core is through a nucleophilic aromatic substitution (SNAr) reaction. This requires a precursor with a suitable leaving group at the 4-position, such as a chlorine or nitro group.
The 4-chloro-3-nitro-7-azaindole intermediate is an ideal substrate for such a transformation. acs.org The pyridine nitrogen and the strongly electron-withdrawing 3-nitro group activate the 4-position towards nucleophilic attack. The reaction would involve treating the 4-chloro intermediate with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like DMSO or DMF. The use of a phase-transfer catalyst can sometimes facilitate the reaction. The chloride ion is displaced by the fluoride ion to yield the desired 4-fluoro product. This fluoro-de-chlorination is a common and effective method for synthesizing fluorinated aromatic compounds. nih.gov
Comparative Analysis of Halogenation Strategies and their Selectivity
The strategies for introducing bromine and fluorine into the target molecule highlight the importance of regiocontrol in aromatic chemistry.
Bromination: A comparison of bromination strategies reveals a stark contrast in selectivity based on the substrate's electronic state.
Direct Electrophilic Bromination: On an unactivated 1H-pyrrolo[2,3-b]pyridine core, electrophilic brominating agents (e.g., Br₂, NBS) will almost exclusively target the electron-rich C3 position. thieme-connect.com
Directed Regioselective Bromination: By installing electron-withdrawing groups at C3 and C4, the C3 position is deactivated, and the reaction is directed to the next available position on the pyridine ring, C5. The use of NBS in strong acid provides a potent electrophilic bromine source that can react at the less activated C5 position, leading to excellent regioselectivity. acs.org
Fluorination: For fluorination at the C4 position, the options are more limited, with SNAr being the primary viable pathway.
Direct Fluorination: Electrophilic fluorinating agents are highly reactive and typically lack the selectivity needed for complex substrates, making this approach unsuitable.
Nucleophilic Aromatic Substitution (SNAr): This is the preferred method. It relies on a pre-installed leaving group (like chlorine) at the target position. The success of this reaction is highly dependent on the electronic activation of the substrate. For the 7-azaindole core, activation by the pyridine nitrogen and a C3-nitro group is crucial for the substitution to proceed efficiently. The typical leaving group order in SNAr reactions is F > NO₂ > Cl ≈ Br > I, meaning chlorine is an excellent leaving group for this purpose. rsc.org
The following table provides a comparative overview of the halogenation strategies.
Table 2: Comparative Analysis of Halogenation Strategies
| Halogenation | Position | Method | Selectivity Determinants |
|---|---|---|---|
| Bromination | C3 | Electrophilic Substitution | Inherent high electron density of the pyrrole ring. |
| Bromination | C5 | Electrophilic Substitution | Deactivation of C3 and C4 by electron-withdrawing groups (NO₂, Cl), forcing reaction at C5. |
| Fluorination | C4 | Nucleophilic Aromatic Substitution (SNAr) | Requires a good leaving group (e.g., Cl) at C4 and strong activation from electron-withdrawing groups (NO₂) and the pyridine nitrogen. |
Selective Nitration Techniques for the 3-Position
The introduction of a nitro group at the 3-position of the 7-azaindole nucleus is a key step in the synthesis of the target compound. The pyrrole ring of the 1H-pyrrolo[2,3-b]pyridine system is electron-rich and thus susceptible to electrophilic substitution reactions, which predominantly occur at the 3-position. rsc.org
The nitration of 7-azaindole derivatives is typically achieved using standard electrophilic nitrating agents. The choice of reagent and reaction conditions is critical to ensure high yield and selectivity, avoiding unwanted side reactions or the formation of isomers. Common methodologies involve the use of a mixture of nitric acid and sulfuric acid. However, given the potential sensitivity of the substituted scaffold, milder nitrating agents are often preferred.
| Nitrating Agent | Typical Conditions | Remarks |
| HNO₃/H₂SO₄ | 0°C to room temperature | Standard, powerful nitrating conditions; may require optimization to avoid degradation of the substrate. |
| Fuming HNO₃ | Low temperature (-10°C to 0°C) | Highly reactive; offers a potent option for less reactive substrates. |
| KNO₃/H₂SO₄ | 0°C to room temperature | A solid source of the nitronium ion, can sometimes offer better control over the reaction. |
| Acetyl nitrate (CH₃COONO₂) | In acetic anhydride | A milder, non-acidic alternative that can be suitable for sensitive substrates. |
Research has shown that the 1H-pyrrolo[2,3-b]pyridine system generally undergoes electrophilic substitution, including nitration and bromination, preferentially at the 3-position. rsc.org This inherent reactivity simplifies the challenge of achieving the desired 3-nitro regioisomer.
To enhance selectivity and prevent undesirable side reactions, particularly on the pyrrole nitrogen, the use of protecting groups is a common strategy in the functionalization of pyrroles and their fused derivatives. researchgate.net The pyrrole NH is acidic and can be deprotonated or participate in side reactions under harsh nitrating conditions.
Sulfonyl groups, such as tosyl (Ts) or benzenesulfonyl (Bs), are among the most common protecting groups for the pyrrole nitrogen. researchgate.net These electron-withdrawing groups decrease the electron density of the pyrrole ring, thereby reducing its reactivity. This modulation can be advantageous, as it can prevent over-reaction or degradation of the molecule under strong electrophilic conditions. Furthermore, protection of the nitrogen atom ensures that the electrophilic attack is directed exclusively to the carbon positions of the ring system. researchgate.net The choice of the protecting group is crucial, as it must be stable under the nitration conditions and easily removable in a subsequent step without affecting the newly introduced nitro group or other functionalities on the scaffold.
Integrated Synthetic Pathways for Concurrent Introduction of Bromo, Fluoro, and Nitro Moieties
A plausible synthetic strategy would involve a stepwise introduction of the required functional groups, taking into account their directing effects and compatibility. The synthesis would likely begin from a substituted pyridine precursor to construct the bicyclic 7-azaindole core.
A logical sequence for functionalization is outlined below:
| Step | Reaction | Starting Material/Intermediate | Rationale |
| 1 | Core Synthesis | Substituted 2-aminopyridine | Construction of the 4-fluoro-1H-pyrrolo[2,3-b]pyridine core via established methods like the Bartoli or Fischer indole synthesis. rsc.orgnbuv.gov.ua |
| 2 | Bromination | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | Electrophilic bromination using NBS or Br₂. The 5-position is a likely site for substitution. |
| 3 | N-Protection | 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | Introduction of a sulfonyl protecting group (e.g., tosyl) to shield the pyrrole nitrogen for the subsequent nitration step. researchgate.net |
| 4 | Nitration | N-Protected 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | Selective nitration at the electron-rich 3-position using a suitable nitrating agent. rsc.org |
| 5 | Deprotection | N-Protected this compound | Removal of the N-protecting group under conditions that do not affect the bromo, fluoro, or nitro groups to yield the final product. |
This sequential strategy allows for controlled installation of each functional group, leveraging the inherent reactivity of the 7-azaindole system while protecting sensitive sites as needed.
The synthesis of highly substituted 7-azaindoles is fraught with challenges. The electron-deficient nature of the pyridine ring can complicate synthetic routes that are otherwise effective for standard indoles. rsc.org Specific challenges include:
Regioselectivity: While the 3-position is favored for electrophilic attack, the presence of existing substituents (fluoro and bromo) can influence the position of subsequent substitutions. Precise control of reaction conditions is necessary to ensure the desired isomer is formed.
Functional Group Compatibility: The reaction conditions required for one functionalization step must be compatible with the groups already present on the ring. For instance, nitration often requires strongly acidic conditions, which could potentially lead to the degradation of the substrate or cleavage of other substituents if not carefully controlled.
Reactivity: The introduction of a strongly electron-withdrawing nitro group significantly deactivates the ring, making any subsequent reactions on the scaffold more difficult. This is a primary reason why nitration is often performed as one of the final steps in a synthetic sequence.
Precursor Availability: The synthesis often relies on appropriately substituted pyridine precursors, which may not be commercially available and may require their own multi-step synthesis.
Considerations for Scalable Synthesis and Industrial Applications
Key factors for scalable synthesis include:
Process Optimization: Each step in the synthetic sequence must be optimized to maximize yield and minimize the formation of impurities. This involves fine-tuning reaction parameters such as temperature, concentration, and reaction time.
Reagent Selection: The use of expensive, hazardous, or unstable reagents should be avoided. For example, developing catalyst-free or metal-free reaction steps where possible can significantly reduce cost and environmental impact. acs.org
Atom Economy: The synthetic route should be designed to be as atom-economical as possible, minimizing waste.
Purification: Chromatographic purification methods are often not feasible for large-scale production. Therefore, the synthesis should be designed to yield a product that can be purified through crystallization or other non-chromatographic methods.
Safety: A thorough risk assessment of all chemical transformations is required to ensure the process can be operated safely on a large scale.
Spectroscopic Characterization and Structural Elucidation of 5 Bromo 4 Fluoro 3 Nitro 1h Pyrrolo 2,3 B Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural analysis of organic molecules, providing granular insights into the chemical environment of individual atoms. For 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a combination of one-dimensional and advanced two-dimensional NMR techniques is employed for a complete and unambiguous assignment of its proton and carbon skeletons.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the pyrrole (B145914) ring. The electron-withdrawing nature of the nitro group at the C3 position and the halogen substituents significantly influences the chemical shifts of the neighboring protons, typically causing them to resonate at lower fields.
The proton on the pyrrole nitrogen (N1-H) is expected to appear as a broad singlet at a downfield chemical shift, characteristic of N-H protons in heterocyclic systems. The protons on the pyridine (B92270) and pyrrole rings will display specific multiplicities and coupling constants determined by their spatial relationships with adjacent protons and fluorine atoms.
Expected ¹H NMR Data:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.8 | s | - |
| H-6 | 8.3 - 8.6 | d | ~2.0 |
| N1-H | 12.0 - 12.5 | br s | - |
Note: Predicted values are based on the analysis of structurally similar compounds and are solvent-dependent.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the attached substituents (bromo, fluoro, and nitro groups) and their position within the heterocyclic ring system.
The carbon atom attached to the fluorine (C4) will exhibit a large one-bond C-F coupling constant, a characteristic feature in ¹³C NMR spectroscopy. The carbons bearing the bromo (C5) and nitro (C3) groups will also show distinct chemical shifts.
Expected ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) |
| C2 | 125 - 130 |
| C3 | 130 - 135 |
| C3a | 120 - 125 |
| C4 | 150 - 155 (d, ¹JCF) |
| C5 | 110 - 115 |
| C6 | 140 - 145 |
| C7a | 145 - 150 |
Note: Predicted values are based on the analysis of structurally similar compounds.
Advanced NMR Techniques for Heterocyclic Systems (e.g., 2D NMR, Fluorine NMR)
To further solidify the structural assignment, advanced NMR techniques are invaluable. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would establish the connectivity between protons and carbons.
Furthermore, ¹⁹F NMR spectroscopy is a crucial tool for compounds containing fluorine. The ¹⁹F NMR spectrum of this compound would show a signal for the fluorine atom at the C4 position, and its coupling with neighboring protons would provide additional structural confirmation.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation pathways. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.
The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and its fragment ions, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and subsequent cleavages of the heterocyclic ring.
Expected Mass Spectrometry Data:
| Ion | m/z (relative to ⁷⁹Br) |
| [M]⁺ | 259.9 |
| [M+2]⁺ | 261.9 |
| [M-NO₂]⁺ | 213.9 |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H, C-H, C=C, C-N, C-F, C-Br, and N-O bonds.
The presence of the nitro group will be confirmed by strong asymmetric and symmetric stretching vibrations. The N-H stretching vibration of the pyrrole ring will appear as a distinct band, while the aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C Stretch (Aromatic) | 1550 - 1650 |
| N-O Stretch (Asymmetric) | 1500 - 1550 |
| N-O Stretch (Symmetric) | 1300 - 1350 |
| C-F Stretch | 1000 - 1100 |
| C-Br Stretch | 500 - 600 |
Elemental Analysis for Stoichiometric Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and nitrogen) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula, C₇H₃BrFN₃O₂, to verify its stoichiometry.
Theoretical Elemental Composition:
| Element | Percentage |
| Carbon (C) | 32.33% |
| Hydrogen (H) | 1.16% |
| Nitrogen (N) | 16.16% |
Chromatographic Techniques (e.g., LC-MS) for Purity Assessment and Reaction Monitoring
Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone analytical technique in synthetic chemistry, offering high sensitivity and selectivity for the analysis of complex reaction mixtures and the assessment of final compound purity. For a substituted heterocyclic compound such as this compound, LC-MS is indispensable for confirming its identity, determining its purity, and monitoring the progress of its synthesis.
The hyphenation of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with mass spectrometry allows for the separation of the target compound from starting materials, intermediates, by-products, and other impurities, followed by their detection and identification based on their mass-to-charge ratio (m/z). This provides a comprehensive profile of the sample, which is crucial for process optimization and quality control.
Purity Assessment
For the purity assessment of a synthesized batch of this compound, a reversed-phase HPLC method coupled with a mass spectrometer is typically employed. The compound, being a relatively polar molecule due to the nitro group and the N-H moiety, balanced by the hydrophobic bromo- and fluoro-substituted aromatic system, can be effectively separated using a C18 stationary phase with a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and ionization efficiency.
The purity is determined by integrating the peak area of the main compound in the chromatogram and comparing it to the total area of all observed peaks. The mass spectrometer provides confirmation of the identity of the main peak by detecting the expected molecular ion. For this compound, the expected monoisotopic mass is approximately 260.94 g/mol . In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to this mass plus the mass of a proton. The characteristic isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) would result in a distinctive M and M+2 isotopic cluster for the molecular ion, further confirming the presence of the bromine atom.
Table 1: Representative LC-MS Data for Purity Assessment of this compound
| Parameter | Value |
|---|---|
| Chromatographic System | UHPLC System |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Retention Time (t_R_) | 3.25 min |
| Observed m/z ([M+H]⁺) | 261.9485 (for ⁷⁹Br), 263.9464 (for ⁸¹Br) |
| Calculated Exact Mass | 261.9481 (for C₇H₄BrFN₃O₂ + H⁺) |
| Purity (by UV at 254 nm) | >98% |
Reaction Monitoring
LC-MS is also a powerful tool for monitoring the progress of chemical reactions in real-time or near real-time. For the synthesis of this compound, which would likely involve the nitration of a 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine precursor, LC-MS can be used to track the consumption of the starting material and the formation of the desired product. Small aliquots of the reaction mixture can be withdrawn at different time points, quenched, diluted, and injected into the LC-MS system.
By comparing the peak areas of the starting material and the product over time, the reaction conversion can be determined. This allows for the optimization of reaction conditions such as temperature, reaction time, and reagent stoichiometry. Furthermore, the formation of any significant by-products can be detected and identified, providing valuable insights into the reaction mechanism and helping to develop strategies to minimize their formation. For instance, the formation of regioisomers of the nitrated product could be identified if they have different retention times and the same mass-to-charge ratio.
The following table illustrates how LC-MS data might be used to monitor the nitration of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine. The data is hypothetical but represents a typical reaction profile.
Table 2: Representative LC-MS Data for Monitoring the Nitration of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
| Time Point | Starting Material Peak Area (%) | Product Peak Area (%) | Key By-product(s) Peak Area (%) |
|---|---|---|---|
| 0 h | 100 | 0 | 0 |
| 1 h | 45 | 52 | 3 |
| 2 h | 15 | 80 | 5 |
| 4 h | <1 | 93 | 6 |
| 6 h | Not Detected | 92 | 7 |
In this representative data, the starting material is consumed over time with the concomitant formation of the desired product. A minor increase in a by-product is also observed, which could be a di-nitrated species or a regioisomer. This information is critical for deciding the optimal time to quench the reaction to maximize the yield of the desired product while minimizing the formation of impurities.
Chemical Reactivity and Strategic Derivatization of 5 Bromo 4 Fluoro 3 Nitro 1h Pyrrolo 2,3 B Pyridine
Reactivity of the Bromo Substituent for Further Functionalization
The bromine atom at the C5 position serves as a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.
Palladium-catalyzed reactions are highly effective for forming new carbon-carbon and carbon-nitrogen bonds at the C5-bromo position of the 7-azaindole (B17877) scaffold.
Suzuki Coupling: This reaction is a reliable method for creating biaryl structures by coupling the bromo-substituted scaffold with various aryl or heteroaryl boronic acids. In analogous systems like 5-bromoindazoles and 5-bromo-pyridines, catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ are commonly employed. The choice of base, like potassium carbonate (K₂CO₃) or cesium fluoride (CsF), and solvent systems such as 1,4-dioxane/water or dimethylformamide (DMF), are critical for achieving high yields. For instance, the coupling of 5-bromo-7-azaindole derivatives has been successfully performed using Pd(PPh₃)₄ and K₂CO₃. nih.gov
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira reaction is employed. This involves the coupling of the bromo derivative with a terminal alkyne, typically using a palladium catalyst like PdCl₂(PPh₃)₂ in the presence of a copper(I) co-catalyst (e.g., CuI) and a base such as an amine. This method provides a direct route to synthesizing alkynyl-substituted 7-azaindoles.
Buchwald–Hartwig Amination: This reaction facilitates the formation of C-N bonds, enabling the introduction of a wide range of amine substituents. The amination of halogenated 7-azaindoles can be challenging and often requires specific catalytic systems. For related chloro- and iodo-pyrrolopyridines, successful amination has been achieved using palladium catalysts with specialized phosphine ligands, such as RuPhos, which can prevent catalyst deactivation and unwanted side reactions.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Typical Catalyst | Common Base | Solvent System |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄, CsF | 1,4-Dioxane/Water, DME, DMF |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Triethylamine, Diisopropylamine | THF, DMF |
| Buchwald–Hartwig Amination | Pd₂(dba)₃ with ligands like RuPhos or XPhos | NaOtBu, Cs₂CO₃ | Toluene, 1,4-Dioxane |
While palladium-catalyzed reactions are the primary method for functionalizing the C5-bromo position, Nucleophilic Aromatic Substitution (SNAr) is generally not favored at this site. Halogens like fluorine are significantly better leaving groups than bromine in SNAr reactions, especially when activated by nearby electron-withdrawing groups. Therefore, derivatization at the C5 position almost exclusively proceeds through cross-coupling chemistry.
Reactivity of the Fluoro Substituent in Direct and Indirect Transformations
The fluorine atom at the C4 position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro group at C3.
The C4-fluoro substituent is primed for displacement by various nucleophiles via an SNAr mechanism. The presence of the ortho-nitro group stabilizes the intermediate Meisenheimer complex, significantly lowering the activation energy for the substitution. This allows for the regioselective introduction of oxygen, nitrogen, and sulfur nucleophiles under relatively mild conditions. Reactions of 2- or 4-halopyridines are established methods for synthesizing substituted pyridines. nih.gov The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the superior reactivity of fluoro substituents in SNAr. nih.gov This high reactivity makes the C4 position an ideal site for late-stage functionalization in synthetic sequences.
The fluorine atom exerts a dual electronic influence on the aromatic ring. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), which deactivates the entire ring towards electrophilic attack. Conversely, it possesses lone pairs of electrons that can be donated to the aromatic system through resonance, a weak electron-donating mesomeric effect (+M).
In the context of electrophilic aromatic substitution, the inductive deactivation is dominant. However, if a reaction were to proceed, the resonance effect would direct incoming electrophiles to the ortho and para positions. For the 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine scaffold, the ring is already highly electron-deficient due to the pyridine (B92270) nitrogen and the nitro group, making further electrophilic substitution unlikely. In nucleophilic substitutions, the strong -I effect of fluorine enhances the electrophilicity of the carbon to which it is attached, making it a prime target for nucleophilic attack.
Transformations Involving the Nitro Substituent
The nitro group at the C3 position is a key functional group that can be readily transformed, most commonly into an amino group. This reduction is a pivotal step in many synthetic routes, as the resulting amine can be further derivatized.
Standard reduction conditions are effective for this transformation on the 7-azaindole scaffold. Common reagents include:
Tin(II) chloride (SnCl₂) in HCl or ethanol.
Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.
Metallic zinc powder in acetic acid. nih.gov
The resulting 3-amino-7-azaindole derivative is a valuable intermediate. The amino group can participate in a variety of subsequent reactions, including diazotization, acylation, and urea or sulfonamide formation, allowing for extensive diversification of the molecule. nih.gov
Reduction Reactions of the Nitro Group to Amine Derivatives
The conversion of the C3-nitro group to a primary amine is a pivotal transformation, yielding a versatile synthetic handle for further elaboration, such as amide bond formation or diazotization reactions. The reduction of aromatic nitro compounds can be achieved through various established methods, with the choice of reagent being critical to ensure chemoselectivity and avoid unwanted side reactions, such as dehalogenation. commonorganicchemistry.comwikipedia.org
Common methods for the reduction of aryl nitro groups include catalytic hydrogenation and the use of metal-acid systems. wikipedia.org Catalytic hydrogenation using palladium on carbon (Pd/C) is highly efficient but carries the risk of cleaving carbon-halogen bonds. commonorganicchemistry.com A safer alternative for halogenated substrates is Raney nickel, which often preserves these functionalities. commonorganicchemistry.com Other reliable methods include the use of metals like iron or zinc in an acidic medium (e.g., acetic acid or hydrochloric acid) or reduction with tin(II) chloride (SnCl₂). commonorganicchemistry.com For the analogous compound, 5-bromo-4-chloro-3-nitro-7-azaindole, hydrogenation has been successfully employed to reduce the nitro group, demonstrating the viability of this approach within this specific heterocyclic system. researchgate.net
| Reagent/Conditions | Description | Potential Side Reactions/Considerations |
|---|---|---|
| H₂, Raney Nickel | Catalytic hydrogenation effective for nitro group reduction. commonorganicchemistry.com Often preferred for substrates with aromatic halides to prevent dehalogenation. commonorganicchemistry.com | Requires specialized hydrogenation equipment. Catalyst activity can vary. |
| Iron (Fe) / Acid (e.g., AcOH, HCl) | A classic and mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com | Reaction workup can be cumbersome due to iron salts. |
| Zinc (Zn) / Acid (e.g., AcOH, HCl) | Provides a mild method for converting nitro groups to amines. commonorganicchemistry.com | Similar workup challenges as with iron. |
| Tin(II) Chloride (SnCl₂) | A mild reducing agent that is often chemoselective for the nitro group. commonorganicchemistry.com | Stoichiometric amounts of tin salts are produced. |
| H₂, Palladium on Carbon (Pd/C) | A highly efficient catalyst for nitro group reduction. commonorganicchemistry.com | High risk of dehalogenation (debromination and defluorination). |
Role of the Nitro Group in Activating or Deactivating the Pyrrolo[2,3-b]pyridine Ring System
The nitro group at the C3 position profoundly influences the electronic character of the entire pyrrolo[2,3-b]pyridine scaffold. As one of the most powerful electron-withdrawing groups, it deactivates the ring system towards electrophilic aromatic substitution. nih.govscispace.com This deactivation stems from both its strong negative inductive effect (-I) and its resonance effect (-M), which withdraw electron density from the π-system of the fused rings. scispace.com
Conversely, this significant reduction in electron density activates the ring for nucleophilic aromatic substitution (SNAr). The presence of the nitro group, along with the electronegative fluorine and bromine atoms, makes the heterocyclic core highly electron-deficient. This electronic profile facilitates the attack of nucleophiles, potentially enabling the displacement of one of the halogen substituents, particularly the fluorine atom at the C4 position, which is ortho to the activating nitro group. The nitro group's ability to stabilize the negative charge of the Meisenheimer complex intermediate is key to promoting such reactions. nih.gov
Functionalization of the Pyrrolo[2,3-b]pyridine Core at Other Positions
The pyrrole (B145914) nitrogen (N1) of the 1H-pyrrolo[2,3-b]pyridine ring retains its nucleophilic character and is a primary site for functionalization. N-alkylation and N-acylation are common strategies to introduce substituents that can modulate the compound's physicochemical properties or serve as protecting groups.
These reactions typically proceed under standard conditions. N-alkylation can be achieved by treating the substrate with an alkyl halide in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Similarly, N-acylation can be performed using acyl chlorides or anhydrides, often with a base to neutralize the acid byproduct. While specific examples for this compound are not detailed in the available literature, this reactivity is a fundamental characteristic of the 7-azaindole scaffold. researchgate.net
The prompt's mention of C3-iodination must be addressed in the context of the starting material's structure. In this compound, the C3 position is already substituted with a nitro group, precluding direct electrophilic iodination at this site. The C3 position in unsubstituted 7-azaindole is the most electron-rich and susceptible to electrophilic attack. researchgate.net
Functionalization at other carbon atoms would be governed by the directing effects of the existing substituents. The strong deactivating nature of the nitro, fluoro, and bromo groups makes further electrophilic substitution challenging. However, metallation-based strategies could offer a route to functionalization. For instance, deprotonation with a strong base at the most acidic C-H bond (likely C2), followed by quenching with an electrophile like iodine, could potentially lead to C2-iodinated derivatives. Such approaches would require careful optimization to overcome the electron-deficient nature of the ring and achieve regioselectivity.
Comparative Reactivity Studies with Analogous Halogenated and Nitrated Pyrrolopyridines
For instance, the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole has been reported, involving the nitration of 4-chloro-7-azaindole followed by a highly regioselective bromination at the C5 position. researchgate.net This suggests a similar synthetic pathway could be envisioned for the 4-fluoro analog. The primary difference in reactivity between the 4-fluoro and 4-chloro analogs would likely manifest in SNAr reactions at the C4 position. The carbon-fluorine bond is more polarized but stronger than the carbon-chlorine bond; typically, fluorine is a better leaving group in SNAr reactions due to its ability to stabilize the transition state through its powerful inductive effect.
Comparing the target compound to 5-nitro-7-azaindole acs.org and 5-bromo-7-azaindole oakwoodchemical.com isolates the effects of the individual substituents. The nitro group at C3 is the dominant deactivating group, while the halogens at C4 and C5 further decrease the electron density of the ring system.
| Compound | Key Structural Features | Expected Reactivity Differences vs. Target Compound |
|---|---|---|
| 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine researchgate.net | Chlorine at C4 instead of fluorine. | Likely less reactive towards SNAr at C4 compared to the fluoro analog. Steric hindrance from chlorine is slightly greater than fluorine. |
| 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine advancedbiochemicals.com | Lacks the C4-fluoro substituent. | The ring system is less electron-deficient. Not activated for SNAr at the C4 position. |
| 5-Nitro-1H-pyrrolo[2,3-b]pyridine acs.org | Lacks halogens at C4 and C5, with nitro at C5 instead of C3. | Different electronic distribution. The C3 position is unsubstituted and would be the primary site for electrophilic attack. |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine oakwoodchemical.com | Lacks the C3-nitro and C4-fluoro groups. | Significantly more electron-rich and more reactive towards electrophilic substitution, primarily at the C3 position. |
Computational and Theoretical Investigations of 5 Bromo 4 Fluoro 3 Nitro 1h Pyrrolo 2,3 B Pyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are often employed to investigate the electronic structure, molecular orbitals, and charge distribution.
Electronic Structure and Molecular Orbitals: The electronic properties of pyrrolo[2,3-b]pyridine derivatives are governed by the distribution of electrons across the fused ring system. The introduction of electron-withdrawing groups like nitro (-NO₂) and fluoro (-F), along with a bromo (-Br) substituent, significantly influences this distribution.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For related compounds, such as 5-(3-bromo-4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, the HOMO-LUMO gap was calculated to be 3.99 eV, indicating a potential for electron transfer reactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the charge distribution and bonding interactions within the molecule. It can quantify the delocalization of electron density from occupied bonding orbitals to unoccupied anti-bonding orbitals, which stabilizes the molecule. This analysis would reveal the specific effects of the nitro, fluoro, and bromo substituents on the aromatic system's electron density.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. For 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, the nitro group would create a significant electron-deficient region, while the pyrrole (B145914) nitrogen would likely be an electron-rich center.
Table 1: Predicted Electronic Properties from Theoretical Calculations Note: These are hypothetical values for illustrative purposes, based on trends observed in similar molecules.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates electron-donating capability |
| LUMO Energy | -3.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 3.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~4.5 D | Measures overall polarity of the molecule |
Reaction Mechanism Studies and Transition State Analysis of Synthetic Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the synthetic pathways to this compound, researchers can identify intermediates, transition states, and determine the reaction's energetic profile. This is crucial for optimizing reaction conditions and improving yields.
For instance, the synthesis of substituted pyrrolo[2,3-b]pyridines often involves cyclization reactions. Theoretical studies can map the reaction coordinate, calculating the activation energies for each step. Transition state theory can then be used to predict reaction rates. This analysis helps in understanding why certain isomers may be favored over others and provides a basis for designing more efficient synthetic routes.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
One of the significant applications of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for structural validation.
NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. By comparing these calculated values with experimental spectra from similar compounds, such as 5-Bromo-1H-pyrrolo[2,3-b]pyridine, assignments of specific resonances can be confirmed.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. This theoretical spectrum can be compared with experimental FT-IR and FT-Raman spectra to identify characteristic functional group vibrations and confirm the molecular structure.
This correlation between theoretical and experimental data provides a high degree of confidence in the structural characterization of the target molecule.
Conformational Analysis and Potential Energy Surface Mapping
While the fused ring system of this compound is largely planar, the nitro group may exhibit some rotational freedom. Conformational analysis involves systematically exploring the molecule's different spatial arrangements to find the most stable conformation (the global minimum on the potential energy surface).
Potential Energy Surface (PES) Mapping: A PES is a mathematical landscape that relates the energy of a molecule to its geometry. For the nitro group's rotation, a one-dimensional PES can be generated by calculating the molecule's energy at various dihedral angles. This map reveals the energy barriers between different conformations and identifies the lowest-energy arrangement. For more complex interactions, such as those with a solvent molecule, higher-dimensional PES mapping is required to understand the dynamics of intermolecular bonding.
Structure-Reactivity Relationship (SRR) Modeling for Future Derivatization
Structure-Reactivity Relationship (SRR) modeling aims to correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. This is particularly valuable in drug discovery and materials science for designing new derivatives with enhanced properties.
For this compound, SRR studies would involve creating a library of virtual derivatives by modifying the substituents at various positions on the pyrrolopyridine core. Computational methods would then be used to calculate key descriptors for each derivative, such as:
Applications of 5 Bromo 4 Fluoro 3 Nitro 1h Pyrrolo 2,3 B Pyridine As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Biologically Active 1H-Pyrrolo[2,3-b]pyridine Derivatives
The 1H-pyrrolo[2,3-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. Derivatives of this scaffold are key components in numerous biologically active compounds, including several approved drugs. guidechem.com The specific arrangement of functional groups on 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine makes it an ideal starting point for creating libraries of these derivatives.
The synthetic utility of this intermediate lies in the distinct reactivity of its substituents:
The nitro group at the 3-position can be readily reduced to form a primary amine. This amine group can then be used to introduce a wide variety of substituents through amide bond formation or other coupling reactions.
The bromo group at the 5-position is a classic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. google.comgoogle.comCurrent time information in Winnipeg, CA. This allows for the introduction of various aryl or heteroaryl groups, which are crucial for modulating the biological activity of the final compound.
The fluoro group at the 4-position influences the electronic properties (pKa) of the pyridine (B92270) ring and can form important hydrogen bonds with biological targets, potentially enhancing binding affinity and metabolic stability.
This combination of reactive sites allows chemists to systematically modify the core structure and explore the structure-activity relationships (SAR) of the resulting compounds.
The most significant documented application of this compound is as an intermediate in the synthesis of kinase inhibitors. google.com Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, especially cancer. The 1H-pyrrolo[2,3-b]pyridine core is an effective "hinge-binder," mimicking the adenine component of ATP to bind to the active site of many kinases.
Patents have identified this compound as a compound used in the synthesis of novel 1H-pyrrolo[2,3-b]pyridine derivatives intended for use as kinase inhibitors. google.com The synthetic strategy typically involves sequential modification of the functional groups. For instance, the nitro group can be reduced to an amine, which is then acylated or coupled with another molecule, while the bromo group is used in a subsequent step to attach a larger, often complex, aryl group via a Suzuki coupling. This modular approach is highly efficient for generating diverse potential drug candidates targeting kinases like Fibroblast Growth Factor Receptors (FGFRs).
Table 1: Examples of Kinases Targeted by 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Kinase Target | Therapeutic Area |
| Fibroblast Growth Factor Receptor (FGFR) | Cancer |
| Janus Kinase 3 (JAK3) | Immune Disorders, Organ Transplant Rejection |
| Epidermal Growth Factor Receptor (EGFR) | Cancer |
| Colony-Stimulating Factor 1 Receptor (CSF1R) | Cancer, Inflammatory Diseases |
Given that many kinase inhibitors function as anticancer and anti-inflammatory agents, the role of this compound as a precursor for these inhibitors directly links it to the development of new therapeutics in these areas. The abnormal activation of kinases is a hallmark of many types of tumors, making inhibitors derived from this scaffold promising candidates for targeted cancer therapy. For example, derivatives of the 1H-pyrrolo[2,3-b]pyridine core have shown potent activity against various cancer cell lines, including breast cancer, by inhibiting proliferation and inducing apoptosis (programmed cell death).
Similarly, kinases are central to the signaling pathways that mediate inflammation. By creating inhibitors for specific kinases like JAK3, derivatives synthesized from this intermediate have the potential to treat autoimmune and inflammatory conditions.
The synthetic versatility of this compound allows for the creation of compounds with a wide array of pharmacological activities beyond kinase inhibition. The 1H-pyrrolo[2,3-b]pyridine nucleus is found in molecules with antibacterial, antifungal, antiviral, and antiparkinsonian properties. guidechem.com The ability to precisely and independently modify the 3- and 5-positions of the ring system enables the generation of a vast chemical space, increasing the probability of discovering compounds with novel biological activities.
Potential Utility in Advanced Materials Chemistry (e.g., Optoelectronic Devices)
While the primary application of this compound is in medicinal chemistry, the core 7-azaindole (B17877) structure possesses electronic properties that suggest potential use in materials science. For instance, some zinc-azaindole complexes have been noted for their properties as bright blue emitters, which could be relevant for the development of optoelectronic devices like organic light-emitting diodes (OLEDs). The specific electronic modifications endowed by the fluoro and nitro substituents on this intermediate could potentially be harnessed to tune the photophysical properties of new materials. However, specific research detailing the use of this compound for these applications is not yet widely documented.
Relevance in Agrochemical Research and Development
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has also been explored in the context of agrochemical research. Studies have described the synthesis and biological activity of 7-azaindole derivatives with considerable fungicidal activity, notably against Pyricularia oryzae, the fungus responsible for rice blast disease. The functional groups on this compound provide a platform for creating novel derivatives that could be screened for potent and selective herbicidal, insecticidal, or fungicidal properties. As in materials science, the direct application of this specific intermediate in the synthesis of commercial agrochemicals is not extensively reported in publicly available literature, but it remains a molecule of interest based on the established bioactivity of its structural class.
Future Research Directions and Emerging Perspectives on 5 Bromo 4 Fluoro 3 Nitro 1h Pyrrolo 2,3 B Pyridine
Development of Green Chemistry Approaches for its Synthesis
The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, aiming to reduce environmental impact through the use of sustainable practices. researchgate.netfrontiersin.org Future research into the synthesis of 5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine should prioritize the development of environmentally benign methodologies.
Current synthetic routes to functionalized 1H-pyrrolo[2,3-b]pyridines often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and significant waste generation. rsc.org The adoption of greener alternatives could offer substantial improvements in terms of efficiency and sustainability. frontiersin.org For instance, the use of safer solvent systems, such as bio-based solvents or water, could replace conventional volatile organic compounds. nih.gov Furthermore, the exploration of catalytic methods, including biocatalysis and nanocatalysis, could lead to more efficient and selective transformations with reduced energy consumption. rsc.org Microwave-assisted organic synthesis presents another promising avenue, often leading to dramatically reduced reaction times and improved yields. mdpi.com
A comparative analysis of a hypothetical conventional versus a green synthetic approach is presented in the table below, illustrating the potential benefits of adopting green chemistry principles.
| Feature | Conventional Synthesis (Hypothetical) | Green Chemistry Approach (Proposed) |
| Solvent | Chlorinated solvents (e.g., Dichloromethane, Chloroform) | Water, Ethanol, or Supercritical CO2 |
| Catalyst | Stoichiometric strong acids or bases | Recyclable solid acid/base catalysts, Enzymes |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound |
| Atom Economy | Moderate, with potential for significant byproduct formation | High, through cascade or multi-component reactions |
| Waste Generation | Significant, including halogenated organic waste | Minimized, with biodegradable or recyclable waste streams |
The implementation of such green chemistry strategies would not only render the synthesis of this compound more sustainable but could also unveil novel synthetic pathways.
Exploration of Novel and Unconventional Reactivity Pathways
The unique substitution pattern of this compound offers a fertile ground for the exploration of novel and unconventional reactivity. The interplay between the electron-withdrawing nitro group and the halogen substituents significantly influences the electronic properties of the pyrrolopyridine ring system, creating opportunities for diverse chemical transformations.
Future research should delve into the selective manipulation of the bromo and fluoro substituents. The differential reactivity of these halogens in cross-coupling reactions, for instance, could be exploited for the stepwise introduction of various functional groups. The presence of the nitro group is also expected to activate the pyridine (B92270) ring towards nucleophilic aromatic substitution (SNA r) reactions. mdpi.com A systematic investigation of these reactions with a wide range of nucleophiles could lead to the discovery of novel derivatives with interesting biological or material properties.
Furthermore, the pyrrole (B145914) moiety of the 7-azaindole (B17877) core is susceptible to electrophilic substitution, although the deactivating effect of the nitro group needs to be considered. rsc.org Unconventional reaction conditions, such as those involving photoredox catalysis or electrochemical methods, could unlock new reactivity patterns that are not accessible through traditional thermal methods. rsc.org
Advanced High-Throughput Synthesis and Screening Methodologies for its Derivatives
The 1H-pyrrolo[2,3-b]pyridine scaffold is a common feature in many biologically active compounds. nih.govresearchgate.net The title compound, with its multiple points of diversification, is an ideal candidate for the application of high-throughput synthesis (HTS) and screening methodologies to generate and evaluate large libraries of derivatives for drug discovery and other applications.
Future efforts in this area should focus on developing robust and automated synthetic platforms for the parallel synthesis of analogues of this compound. By leveraging the distinct reactivity of the bromo, fluoro, and nitro groups, a combinatorial approach can be employed to introduce a wide array of substituents at different positions of the molecule. For example, the bromine atom can be readily functionalized via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, while the fluorine atom can be displaced by various nucleophiles under S NAr conditions. The nitro group can be reduced to an amine, which can then be further derivatized.
An illustrative virtual library of derivatives that could be generated from this compound is presented in the table below.
| Position of Derivatization | R Group |
| C5 (via Br) | Aryl, Heteroaryl, Alkynyl, Amino |
| C4 (via F) | O-nucleophiles, N-nucleophiles, S-nucleophiles |
| C3 (via NO2) | Amine, Amide, Sulfonamide |
The resulting compound libraries can then be screened against a panel of biological targets using high-throughput screening assays to identify hits with desired activities. This approach can significantly accelerate the discovery of new lead compounds for drug development.
In-depth Mechanistic Studies of its Characteristic Reactions
A thorough understanding of the reaction mechanisms is crucial for the rational design of synthetic routes and the optimization of reaction conditions. Future research should include in-depth mechanistic studies of the characteristic reactions of this compound.
Key areas of investigation should include the kinetics and thermodynamics of nucleophilic aromatic substitution at the C4 position. mdpi.com The role of the solvent, base, and the nature of the nucleophile on the reaction rate and regioselectivity should be systematically studied. researchgate.net Computational modeling, such as density functional theory (DFT) calculations, can provide valuable insights into the transition states and reaction pathways. mdpi.com
Mechanistic studies on the palladium-catalyzed cross-coupling reactions at the C5 position are also of great importance. nih.gov Investigating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle can help in the development of more efficient and selective catalysts for these transformations. Furthermore, understanding the potential for side reactions, such as debromination or cine-substitution, is essential for maximizing the yield of the desired products. The influence of the fluoro and nitro substituents on the reactivity of the C-Br bond will be a particularly interesting aspect to explore.
Expansion of its Role as a Key Intermediate in Complex Chemical Synthesis
With its multiple functional handles, this compound has the potential to serve as a versatile key intermediate in the synthesis of more complex molecules, including natural products, pharmaceuticals, and functional materials. Nitro compounds are well-established as versatile building blocks in organic synthesis. frontiersin.orgrsc.org
Future research should focus on demonstrating the utility of this compound as a scaffold for the construction of elaborate molecular architectures. The selective and sequential functionalization of the different reactive sites can be strategically employed to build up molecular complexity. For instance, the bromine can be used as a handle for the introduction of a key fragment via a cross-coupling reaction, followed by the displacement of the fluorine with another nucleophile, and finally, the reduction and derivatization of the nitro group. Bromonitroalkenes have been shown to be efficient intermediates in organic synthesis. rsc.org
The development of protecting group strategies for the pyrrole nitrogen will also be important for expanding the synthetic utility of this intermediate. The ability to selectively protect and deprotect the N-H group will allow for a wider range of reaction conditions to be employed in subsequent synthetic steps. By showcasing the versatility of this compound in the synthesis of a diverse range of complex targets, its role as a valuable building block in the synthetic chemist's toolbox can be firmly established.
Q & A
Q. What are the common synthetic routes for 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine?
The compound is typically synthesized via sequential functionalization of the pyrrolo[2,3-b]pyridine core. A key step involves Suzuki-Miyaura cross-coupling using 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine and arylboronic acids to introduce substituents at the 5-position (e.g., 4-fluorophenyl groups). Nitration and halogenation steps are optimized under controlled conditions (e.g., HNO₃ for nitro group introduction). Purification via silica gel chromatography with dichloromethane/ethyl acetate (90:10) is standard .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on multinuclear NMR (¹H, ¹³C, and ¹⁹F) to verify substituent positions and purity. For example, distinct aromatic proton signals in DMSO-d₆ (δ 8.93–7.10 ppm) and fluorine coupling patterns confirm regiochemistry. X-ray crystallography via SHELX programs provides unambiguous solid-state structural data .
Q. What purification techniques are effective for this compound?
Flash column chromatography using silica gel with optimized solvent ratios (e.g., DCM:EtOAc) is standard. For polar intermediates, recrystallization from THF/hexane mixtures improves purity. High-performance liquid chromatography (HPLC) is employed for analytical validation .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions for introducing aryl groups at the 5-position?
Optimization involves screening Pd catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃ or Cs₂CO₃), and solvent systems (toluene/EtOH). Microwave-assisted synthesis reduces reaction time while maintaining yields >85%. Monitoring reaction progress via TLC ensures minimal byproduct formation .
Q. What strategies address low yields in nitration reactions of the pyrrolo[2,3-b]pyridine core?
Controlled addition of fuming HNO₃ at 0°C minimizes decomposition. Protecting the NH group (e.g., with methyl or benzyl) enhances nitration efficiency. Post-reaction quenching with ice and neutralization with NaHCO₃ improves recovery .
Q. How do electronic effects of substituents influence reactivity in further functionalization?
Electron-withdrawing groups (e.g., -NO₂, -Br) deactivate the pyrrolo[2,3-b]pyridine core, directing electrophilic substitution to the 4-position. Steric hindrance from bulky substituents (e.g., trifluoromethyl) can reduce coupling efficiency, requiring higher catalyst loadings .
Q. How to resolve contradictions in spectroscopic data between theoretical and experimental results?
Discrepancies in NMR chemical shifts may arise from solvent effects or hydrogen bonding. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict shifts, while X-ray crystallography validates spatial arrangements. SHELXL refinement tools resolve ambiguities in crystallographic data .
Q. What computational methods predict the compound’s binding affinity to kinase targets like FGFR?
Molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with FGFR’s ATP-binding pocket. Free-energy perturbation (FEP) calculations quantify substituent effects on binding. In vitro assays (e.g., kinase inhibition IC₅₀) validate predictions .
Q. What are the challenges in achieving regioselective bromination?
Regioselectivity is controlled using directing groups (e.g., -NO₂) or steric blocking. N-Bromosuccinimide (NBS) in DMF at 20°C selectively brominates the 5-position. Competing pathways are minimized by optimizing stoichiometry (1.1 eq Br₂) and reaction time (4 h) .
Q. How to design derivatives for improved pharmacokinetic properties while maintaining activity?
Structure-activity relationship (SAR) studies focus on replacing lipophilic groups (e.g., -Br) with bioisosteres (e.g., -CF₃) to enhance solubility. In vitro ADMET profiling (e.g., microsomal stability, CYP inhibition) guides lead optimization. FGFR inhibitor 4h (IC₅₀ = 7–25 nM) exemplifies balanced potency and drug-like properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
